REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.Cl.[NH2:6][C:7]1([C:13]([OH:15])=[O:14])[CH2:12][CH2:11][O:10][CH2:9][CH2:8]1.[CH3:16]O>>[ClH:3].[NH2:6][C:7]1([C:13]([O:15][CH3:16])=[O:14])[CH2:12][CH2:11][O:10][CH2:9][CH2:8]1 |f:1.2,4.5|
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Name
|
|
Quantity
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4.02 mL
|
Type
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reactant
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Smiles
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S(=O)(Cl)Cl
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Name
|
|
Quantity
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5 g
|
Type
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reactant
|
Smiles
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Cl.NC1(CCOCC1)C(=O)O
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Name
|
|
Quantity
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100 mL
|
Type
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reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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refluxed for 2.5 hours
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Duration
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2.5 h
|
Type
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CUSTOM
|
Details
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The solvent was removed by distillation under reduced pressure
|
Type
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CUSTOM
|
Details
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the obtained crude product
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Type
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WASH
|
Details
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was washed with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Type
|
CUSTOM
|
Details
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to give a colorless solid (BB04, 5.06 g)
|
Name
|
|
Type
|
|
Smiles
|
Cl.NC1(CCOCC1)C(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |